5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-2-21-14-9-7-13(8-10-14)20-15(18-19-16(20)22)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKJXCYSYXVWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heterocyclization in Alkaline Medium
A widely adopted method involves the cyclization of N-substituted thiosemicarbazides under alkaline conditions. This approach, adapted from studies on analogous triazole derivatives, proceeds as follows:
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Formation of Thiosemicarbazide Intermediate :
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Cyclization to Triazole Core :
Key Reaction :
Optimization via Catalytic Methods
Recent advancements employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency:
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Catalyzed Cyclization : Reduces reaction time to 2–3 hours with yields up to 85%.
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Solvent System : Water-ethanol (1:1) minimizes side reactions and improves solubility.
Alternative Synthesis Routes
S-Alkylation of Preformed Triazole Thiols
Modification of existing triazole thiols offers a modular route:
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Synthesis of 4H-1,2,4-Triazole-3-Thiol :
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S-Alkylation :
Table 1: Comparison of Synthesis Methods
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.
Substitution: The chlorophenyl and ethoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and aromatic substituents play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Electron-Withdrawing Groups (Cl, NO₂, CF₃): Enhance enzyme inhibition (e.g., YUC) by increasing electrophilicity at the triazole core .
- Electron-Donating Groups (OEt, OMe): Improve solubility and membrane permeability, critical for antibacterial applications .
- Schiff Base Modifications: Introduce planar aromatic systems, enhancing binding to biological targets like kinases or viral proteases .
Biological Activity
5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered significant attention in pharmacological research due to its diverse biological activities. This compound exhibits potential antimicrobial, antifungal, and anticancer properties, making it a subject of interest for drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 345.8 g/mol. The compound features a triazole ring that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of triazole derivatives often involves their ability to interact with specific enzymes and receptors. For this compound, the proposed mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in microbial metabolism and cellular signaling pathways.
- Antimicrobial Action: It has been shown to exhibit activity against various bacterial strains and fungi, likely due to its ability to disrupt cellular processes.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds demonstrate significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of various triazole derivatives, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
Table: Antimicrobial Activity Profile
| Pathogen | MIC (μg/mL) |
|---|---|
| Escherichia coli | 31.25 - 62.5 |
| Staphylococcus aureus | 31.25 - 62.5 |
| Pseudomonas aeruginosa | Not specified |
| Candida albicans | 31.25 - 62.5 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that triazole derivatives can selectively target cancer cells while sparing normal cells. For example, certain synthesized derivatives demonstrated cytotoxicity against melanoma cell lines and other cancer types . The selectivity towards cancer cells indicates a promising therapeutic profile for further development.
Case Studies
- Synthesis and Evaluation : A study synthesized several S-substituted derivatives of triazole thiols and assessed their biological activities. The results indicated that structural modifications could enhance antimicrobial efficacy without compromising safety .
- Cytotoxicity Assays : Another research effort involved testing the cytotoxic effects of various triazole compounds on different cancer cell lines using MTT assays. Compounds similar to this compound showed promising results against melanoma and breast cancer cells .
Q & A
Basic: What synthetic routes are recommended for preparing 5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. For example:
- Route 1 : Reacting 4-nitrobenzohydrazide with an imidoyl chloride derivative (e.g., N-(4-chlorophenyl)benzimidoyl chloride) in a polar solvent like N,N-dimethylacetamide under reflux for 5 hours. Purification involves column chromatography (cyclohexane/ethyl acetate) and slow evaporation crystallization (57% yield) .
- Route 2 : Optimized S-alkylation strategies for triazole-thiol derivatives, using elemental analysis and LC-MS to confirm intermediates .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
Key techniques include:
- ¹H-NMR/LC-MS : To confirm molecular structure and purity .
- X-ray crystallography : Resolves crystal packing and bond geometry (e.g., dihedral angles between aryl rings) .
- Elemental analysis : Validates stoichiometry (±0.4% tolerance) .
- IR spectroscopy : Identifies functional groups like C=S (thiol) and C-N (triazole) stretches .
Advanced: How can computational methods enhance understanding of this compound?
Methodological Answer:
- DFT calculations : Compare experimental spectroscopic data (e.g., NMR, IR) with theoretical models to validate electronic structure .
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock, coupled with ADME analysis for drug-likeness .
- Pharmacological prediction : Use tools like PASS Online to forecast antimicrobial or antifungal activity based on substituent effects .
Advanced: How to resolve contradictions between experimental and theoretical spectroscopic data?
Methodological Answer:
- Step 1 : Repeat experiments under controlled conditions (e.g., solvent, temperature) to rule out artifacts.
- Step 2 : Validate computational parameters (e.g., basis sets in DFT) and compare with crystallographic data .
- Step 3 : Use hybrid methods (e.g., B3LYP/6-311++G**) to improve agreement between observed and calculated spectra .
Advanced: What strategies evaluate the compound’s biological activity?
Methodological Answer:
- Antimicrobial assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) via disk diffusion, with MIC (minimum inhibitory concentration) determination .
- Metal complexes : Synthesize Schiff base derivatives with transition metals (e.g., Cu²⁺, Zn²⁺) to enhance bioactivity .
- Cellular uptake studies : Use fluorescence tagging to monitor intracellular localization .
Advanced: How do structural modifications impact activity?
Methodological Answer:
- Substituent effects : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate lipophilicity and target binding .
- Thiol vs. thione : Oxidize the thiol (-SH) to thione (=S) to alter redox activity and stability .
- Heterocyclic fusion : Incorporate thiophene or pyrazole rings to explore π-π stacking interactions .
Advanced: What challenges arise in crystallographic studies?
Methodological Answer:
- Crystal growth : Slow evaporation from ethyl acetate over 15 days is required for high-quality single crystals .
- Hydrogen placement : Use geometric constraints (C–H = 0.93 Å) and isotropic displacement parameters during refinement .
- Disorder management : Apply restraints for flexible substituents (e.g., ethoxy groups) to reduce model bias .
Advanced: How to predict pharmacological potential using computational tools?
Methodological Answer:
- PASS Online : Input the SMILES string to predict targets (e.g., antifungal, kinase inhibition) with Pa (probability "to be active") and Pi (inactive) scores .
- ADMET profiling : Use SwissADME to assess solubility, BBB permeability, and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
